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Compound of Interest

Compound Name: GR 82334

Cat. No.: B549391 Get Quote

An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of the

Potent Tachykinin NK1 Receptor Antagonist

Abstract
GR 82334 is a potent and specific, reversible antagonist of the tachykinin neurokinin-1 (NK1)

receptor. This document provides a comprehensive technical overview of GR 82334, intended

for researchers, scientists, and drug development professionals. It details the compound's

structure, chemical properties, and mechanism of action, and provides representative

experimental protocols for its study.

Chemical Structure and Properties
GR 82334 is a complex peptide-like molecule with the chemical formula C69H91N15O16 and a

molecular weight of 1386.57 g/mol . Its structure is characterized by a spirolactam-constrained

analogue of physalaemin.

Physicochemical Properties
A summary of the known physicochemical properties of GR 82334 is presented in Table 1.

While specific experimental values for pKa and a precise aqueous solubility are not readily

available in the public domain, a qualitative solubility has been reported.

Table 1: Physicochemical Properties of GR 82334
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Property Value Source

Molecular Formula C69H91N15O16

Molecular Weight 1386.57 g/mol

CAS Number 129623-01-4

Appearance White to off-white powder -

Solubility Soluble to 1 mg/ml in water

pKa Data not available -

NK1 Receptor Binding Affinity

(Ki/IC50)
Data not available -

Note: While GR 82334 is established as a potent NK1 receptor antagonist, specific Ki or IC50

values from publicly accessible sources could not be definitively ascertained at the time of this

writing.

Mechanism of Action: Antagonism of the NK1
Receptor
GR 82334 exerts its pharmacological effects by acting as a competitive antagonist at the

tachykinin NK1 receptor. The endogenous ligand for this receptor is Substance P (SP), a

neuropeptide involved in a multitude of physiological processes, including pain transmission,

inflammation, and smooth muscle contraction.

By binding to the NK1 receptor, GR 82334 prevents the binding of Substance P, thereby

inhibiting its downstream signaling pathways. This blockade of SP-mediated signaling forms

the basis of the therapeutic potential of GR 82334 in conditions characterized by excessive

NK1 receptor activation.

NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR),

initiates a cascade of intracellular events. A simplified representation of this signaling pathway

is depicted below.
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Simplified NK1 Receptor Signaling Pathway
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Caption: Simplified NK1 Receptor Signaling Pathway.

Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the

study of GR 82334. These protocols are representative and may require optimization based on

specific experimental conditions and laboratory resources.

In Vitro NK1 Receptor Binding Assay (Representative
Protocol)
This protocol describes a competitive binding assay to determine the affinity of GR 82334 for

the NK1 receptor using a radiolabeled ligand.

Materials:

Cell membranes expressing the human NK1 receptor

Radioligand (e.g., [³H]-Substance P)

GR 82334

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and

protease inhibitors)
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Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.9% NaCl)

Scintillation fluid

Glass fiber filters

96-well plates

Scintillation counter

Procedure:

Prepare serial dilutions of GR 82334 in assay buffer.

In a 96-well plate, add in the following order:

Assay buffer

GR 82334 solution (or vehicle for total binding)

Radioligand at a concentration near its Kd

Cell membranes

For non-specific binding control wells, add a high concentration of unlabeled Substance P.

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

Measure the radioactivity in each vial using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Analyze the data using non-linear regression to determine the IC50 of GR 82334, from which

the Ki can be calculated using the Cheng-Prusoff equation.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats
(Representative Protocol)
This protocol outlines a common in vivo model to assess the anti-inflammatory effects of GR
82334.

Materials:

Male Wistar rats (or other suitable strain)

Carrageenan solution (e.g., 1% w/v in sterile saline)

GR 82334 solution

Vehicle control solution

Pletysmometer or calipers

Procedure:

Acclimatize the animals to the experimental conditions.

Administer GR 82334 or vehicle to the animals via the desired route (e.g., intraperitoneal,

subcutaneous).

After a predetermined pretreatment time, inject a small volume (e.g., 0.1 mL) of carrageenan

solution into the sub-plantar region of the right hind paw of each rat.

Measure the paw volume or thickness using a pletysmometer or calipers at baseline (before

carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).

Calculate the percentage of edema inhibition for the GR 82334-treated groups compared to

the vehicle-treated group.
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Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc

test).

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a novel

NK1 receptor antagonist like GR 82334.
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Experimental Workflow for NK1 Receptor Antagonist Characterization
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Caption: A typical experimental workflow for the characterization of an NK1 antagonist.
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Conclusion
GR 82334 is a valuable research tool for investigating the physiological and pathological roles

of the Substance P/NK1 receptor system. Its high potency and specificity make it a suitable

candidate for a wide range of in vitro and in vivo studies. This guide provides a foundational

understanding of its chemical and pharmacological properties, along with representative

experimental protocols to facilitate further research in the field of tachykinin receptor

pharmacology and drug development. Further investigations are warranted to fully elucidate its

physicochemical properties and therapeutic potential.

To cite this document: BenchChem. [GR 82334: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b549391#gr-82334-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b549391?utm_src=pdf-body
https://www.benchchem.com/product/b549391#gr-82334-structure-and-chemical-properties
https://www.benchchem.com/product/b549391#gr-82334-structure-and-chemical-properties
https://www.benchchem.com/product/b549391#gr-82334-structure-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b549391?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

